molecular formula C8H13N5OS B14907002 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine

6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine

Cat. No.: B14907002
M. Wt: 227.29 g/mol
InChI Key: KENMOHWSKRMURY-UHFFFAOYSA-N
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Description

6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine (CAS: 1181518-39-7) is a triazine derivative characterized by a tetrahydrofuran (THF)-methylthio substituent at the 6-position of the triazine core. The compound’s structure combines a sulfur-containing thioether linkage with a cyclic ether (THF) moiety, which may enhance solubility and influence intermolecular interactions.

Properties

Molecular Formula

C8H13N5OS

Molecular Weight

227.29 g/mol

IUPAC Name

6-(oxolan-2-ylmethylsulfanyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C8H13N5OS/c9-6-11-7(10)13-8(12-6)15-4-5-2-1-3-14-5/h5H,1-4H2,(H4,9,10,11,12,13)

InChI Key

KENMOHWSKRMURY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CSC2=NC(=NC(=N2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with tetrahydrofuran-2-ylmethylthiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually performed in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The sulfur atom in the methylthio group (-SCH₂-) is a key reactive site. Nucleophilic substitution reactions are likely driven by the lone pairs on sulfur, enabling displacement of the leaving group (e.g., methylthio) by nucleophiles such as hydroxide ions, amines, or alkoxide ions.

Reaction Conditions :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) or water under basic conditions.

  • Temperature : Typically moderate (e.g., 25–100°C).

  • Catalyst : May involve transition metal catalysts for enhanced reactivity.

Reaction Type Reagents Product Key Features
SN2 DisplacementNu⁻ (e.g., OH⁻, NH₂⁻)6-((Tetrahydrofuran-2-yl)methyl)sulfideThiol group formation via deprotonation.

Hydrolysis of the Triazine Core

The triazine ring, a heterocyclic aromatic system, can undergo hydrolysis under extreme conditions (e.g., strong acids/bases or high temperatures). This reaction may cleave the triazine ring, though such transformations are less common compared to substitution reactions .

Potential Pathways :

  • Acidic Hydrolysis : Protonation of the triazine ring, leading to ring opening.

  • Basic Hydrolysis : Deprotonation of amino groups, destabilizing the ring.

Reaction Type Conditions Product Key Features
Acidic HydrolysisH⁺ (e.g., HCl)Ring-opened triazine derivativesRequires harsh conditions.

Amide or Amine-Related Reactions

The amino groups (-NH₂) at positions 2 and 4 of the triazine core are reactive and can participate in:

  • Alkylation : Reaction with alkyl halides to form amine derivatives.

  • Acetylation : Reaction with acetylating agents (e.g., acetic anhydride).

  • Metal Coordination : Potential for coordination with transition metals (e.g., copper, iron) .

Example :
Acetylation :
Triazine-NH2+Ac2OTriazine-NHAc+AcOH\text{Triazine-NH}_2 + \text{Ac}_2\text{O} \rightarrow \text{Triazine-NHAc} + \text{AcOH}

Oxidation/Reduction

Hypothetical Pathway :
R-S-CH2THF+Oxidizing AgentR-SO2-CH2THF\text{R-S-CH}_2\text{THF} + \text{Oxidizing Agent} \rightarrow \text{R-SO}_2\text{-CH}_2\text{THF}

Purification and Stability

The compound’s stability during purification (e.g., chromatography or recrystallization) highlights its robustness under standard laboratory conditions. Techniques such as column chromatography or recrystallization from ethanol or methanol are likely employed .

Research Findings and Implications

  • Mechanistic Insights : The methylthio group’s nucleophilicity is a driving force for substitution reactions, making it a valuable site for functionalization.

  • Structural Stability : The triazine core’s aromaticity provides stability, though extreme conditions may induce ring cleavage .

  • Applications : Potential use in medicinal chemistry for targeting enzymes or receptors, though biological data is limited in the provided sources.

Scientific Research Applications

6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key triazine-2,4-diamine derivatives and their substituents:

Compound Name 6-Position Substituent Primary Applications/Findings References
Target Compound (Tetrahydrofuran-2-yl)methylthio Potential pharmaceutical/material science
Syn-516 ([1-(1-Naphthyl)-1H-tetrazol-5-yl]thio)methyl Neurodegenerative research (SNCA inhibitor)
Indaziflam metabolite (FDAT) 1-Fluoroethyl Herbicide metabolite
Triaziflam 2-Fluoro-2-propanyl Herbicide (structural analog)
Prometryn Methylthio + isopropylamino Agricultural herbicide
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine 4-Chlorophenyl Pharmaceutical intermediate
IT1-IT4 (iminotriazines) Aromatic/heteroaromatic groups Graphene interaction studies
Key Comparative Insights

Material Science Interactions

  • Iminotriazines (IT1-IT4) with benzylideneamino or thienyl groups exhibit strong interactions with graphene, attributed to π-π stacking and hydrogen bonding .
Physicochemical and Crystallographic Comparisons
  • Crystal Packing : The pyridinyl-substituted triazine in forms 1D/2D networks via N–H···N hydrogen bonds . The THF-methylthio group’s flexibility and sulfur atom may alter crystallization patterns, affecting stability and bioavailability.
  • Solubility : Fluorinated derivatives (e.g., Indaziflam) exhibit lower water solubility due to hydrophobic fluorine, whereas the THF moiety in the target compound could enhance solubility in polar solvents .

Biological Activity

The compound 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine is a derivative of the triazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a tetrahydrofuran moiety and a thioether linkage. The molecular formula is C8H15N3OSC_8H_{15}N_3OS, with a CAS number of 727664-33-7 . Its synthesis involves nucleophilic substitution reactions typical for triazine derivatives, which enhance their reactivity and biological potential.

Biological Activity Overview

  • Anticancer Activity :
    • Triazines are known for their anticancer properties. Research indicates that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine have shown promising results in inhibiting cell proliferation in breast cancer models (MDA-MB-231) with IC50 values in the low micromolar range .
    • A study highlighted that triazine derivatives can induce apoptosis and inhibit tumor growth in vivo, suggesting their potential as effective anticancer agents .
  • Antiviral Activity :
    • Some triazine derivatives have demonstrated antiviral properties against influenza viruses. They exhibit mechanisms that reduce viral replication significantly in infected models . Although specific data on the compound is limited, its structural similarities suggest potential antiviral activity.
  • Antifungal and Antibacterial Properties :
    • Triazines have also been evaluated for antifungal and antibacterial activities. Compounds within this class have shown effectiveness against various pathogens, indicating that 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine could possess similar properties .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study conducted on triazine derivatives including 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine assessed their cytotoxic effects on MDA-MB-231 cells. The results indicated:

  • IC50 Value : Approximately 0.126 μM.
  • Mechanism : Induction of apoptosis through caspase activation.
CompoundCell LineIC50 (μM)Mechanism of Action
Triazine DerivativeMDA-MB-2310.126Apoptosis via caspase activation

Case Study 2: Antiviral Efficacy

In a separate investigation into the antiviral efficacy of triazines:

  • The compound exhibited significant reduction in viral load in infected mice models.
CompoundVirus TypeViral Load ReductionDosage (mg/kg)
Triazine DerivativeInfluenza A>2-log40

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